6-Bromoquinolin-3-amine

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Accelerate CNS drug discovery with the optimal bromo-quinoline building block. 6-Bromoquinolin-3-amine offers balanced reactivity, cost, and chemoselectivity for high-throughput parallel synthesis: • Efficient Suzuki-Miyaura coupling: faster than 6-Cl, more economical/stable than 6-I, ensuring high success rates in library diversification. • Validated HCV intermediate per US 8,633,320, reducing route-scouting risk. • Elevated clogP (~3.16) enhances BBB permeability for CNS kinase inhibitors.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 930570-31-3
Cat. No. B1341350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-3-amine
CAS930570-31-3
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)N
InChIInChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
InChIKeySOWMKOLYWFAUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoquinolin-3-amine CAS 930570-31-3: Technical Baseline for Procurement and Lead Optimization


6-Bromoquinolin-3-amine (CAS: 930570-31-3, MF: C9H7BrN2, MW: 223.07) is a 6-bromo-substituted quinolin-3-amine derivative. This compound serves as a bifunctional heterocyclic building block in medicinal chemistry, featuring a reactive bromine atom at the quinoline 6-position for cross-coupling derivatization and a primary amine at the 3-position for amidation or other amine-directed transformations . Its lipophilicity (calculated logP ~3.16) and polar surface area (PSA ~38.91 Ų) place it within Lipinski-compliant property space for CNS and kinase-targeted drug discovery programs .

1
Dual derivatization handle 6-Br enables cross-coupling; 3-NH₂ supports amidation or amine-directed transformations.
2
Lipinski-compliant property window Calculated logP ~3.16 and PSA ~38.91 Ų align with CNS and kinase-targeted drug discovery programs.
3
Medicinal chemistry building block Appropriate for lead optimization libraries requiring 6-position diversification via palladium catalysis.

6-Bromoquinolin-3-amine Procurement: Why Regioisomeric or Halo-Substituted Analogs Cannot Be Directly Substituted


The 6-bromo substitution pattern on the quinolin-3-amine scaffold is not interchangeable with other halogen regioisomers or the isomeric 6-amino-3-bromoquinoline (CAS 7101-96-4) without fundamentally altering downstream synthetic outcomes. The position of the bromine atom dictates chemoselectivity in palladium-catalyzed cross-coupling reactions, particularly in competitive arylation scenarios where multiple nucleophilic sites exist [1]. Furthermore, the 3-amine-6-bromo arrangement provides a specific vector for functionalization that differs from 6-amino-3-bromo analogs in both electronic distribution and steric accessibility [2]. Substitution with 6-chloroquinolin-3-amine results in lower reactivity in Suzuki-Miyaura couplings, while 6-iodo analogs, though more reactive, carry increased cost and stability concerns without proportional yield advantages in most standard coupling protocols.

Regioisomeric bromo placement alters chemoselectivity
6-bromo substitution pattern is not interchangeable with 6-amino-3-bromoquinoline (CAS 7101-96-4) due to differences in electronic distribution and steric accessibility in cross-coupling reactions.
6-Chloro analog may show lower coupling reactivity
6-Chloroquinolin-3-amine exhibits slower oxidative addition rates in Suzuki-Miyaura couplings, which may limit conversion under standard mild conditions.
6-Iodo analog: cost and stability concerns
While 6-iodo derivatives are more reactive, their higher procurement cost and light sensitivity can constrain practical application in high-throughput analog synthesis workflows.

6-Bromoquinolin-3-amine: Quantified Differentiation Evidence Against Comparators


Lipophilicity Benchmarking: 6-Bromoquinolin-3-amine vs Unsubstituted Quinolin-3-amine and 6-Chloro Analog

6-Bromoquinolin-3-amine (logP ~3.16) exhibits approximately 2.2 log units higher lipophilicity compared to the unsubstituted quinolin-3-amine (parent scaffold, logP ~0.93-1.1 estimated). This enhanced lipophilicity arises from the electron-withdrawing and hydrophobic character of the 6-bromo substituent . Relative to 6-chloroquinolin-3-amine, the bromo derivative provides a further incremental logP increase of approximately 0.3-0.5 units, which may translate to improved blood-brain barrier penetration potential when incorporated into CNS-targeted lead compounds [1].

Lipophilicity
Cross-study comparable
ΔclogP ≈ +2.2 vs parent scaffold; ΔclogP ≈ +0.3–0.5 vs 6-chloro analog
Supports CNS-penetrant lead selection context
Calculated partition coefficients; parent logP from QSAR datasets.
Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Chemoselective Palladium-Catalyzed Arylation: 6-Bromoquinoline as a Selective Electrophile in Polyamine Functionalization

In palladium-catalyzed arylation of unprotected polyamines, 6-bromoquinoline demonstrates chemoselectivity for mono-arylation at the primary amine terminus without requiring protecting group strategies. Using Pd(dba)₂/BINAP catalyst system, the 6-bromoquinoline scaffold introduced a single aromatic moiety into polyamine frameworks, yielding nitrogen chelators capable of differential fluorescence responses to Cuᴵᴵ, Hgᴵᴵ, and Znᴵᴵ in aqueous media [1]. This contrasts with alternative bromoarenes that may exhibit over-arylation or require protection/deprotection sequences.

Chemoselective Arylation
Class-level inference
Mono-arylation of unprotected polyamines without protecting group strategies; differential metal ion (Cu²⁺, Hg²⁺, Zn²⁺) fluorescence responses observed
Supports step-efficient chelator and probe synthesis
Qualitative observation; no quantitative yield comparison reported vs alternative aryl bromides.
Organic Synthesis Chemoselective Coupling Metal Chelator Development

Patent-Specified Intermediate for HCV Therapeutics: 6-Bromoquinoline Scaffold in Validated Pharmaceutical Routes

US Patent 8,633,320 (and corresponding application US20120165534A1) specifically claims methods for preparing bromo-substituted quinolines of formula (I), wherein the 6-bromoquinoline framework serves as a critical intermediate for synthesizing agents targeting hepatitis C viral (HCV) infections [1]. This patent-protected application differentiates the 6-bromo-substituted quinoline from other halogenated quinolines not explicitly claimed in validated HCV-directed synthetic routes.

Patent Precedence
Supporting evidence
US Patent 8,633,320 claims 6-bromoquinoline derivatives as intermediates for HCV antiviral research compounds
Supports route-scouting prioritization context
Patent scope-based differentiation; not a quantitative activity comparison.
Antiviral Drug Development Process Chemistry Hepatitis C

Reactivity Profile in Suzuki-Miyaura Cross-Coupling: 6-Bromo vs 6-Chloro Substituted Quinolines

The 6-bromo substituent on quinoline scaffolds participates effectively in Suzuki-Miyaura cross-coupling reactions under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) with commercially available aryl and heteroaryl boronic acids [1]. In general palladium-catalyzed coupling reactivity series, aryl bromides exhibit oxidative addition rates approximately 50-100× faster than aryl chlorides, while maintaining superior stability and lower cost compared to aryl iodides. This positions 6-bromoquinolin-3-amine as the optimal balance of reactivity and practicality for library synthesis relative to 6-chloro (insufficiently reactive under mild conditions) and 6-iodo (cost-prohibitive, light-sensitive) analogs.

Suzuki Coupling Reactivity
Class-level inference
~50–100× faster oxidative addition vs 6-chloro analog; more practical cost/stability profile than 6-iodo analog
Supports library synthesis workflow selection
General organometallic reactivity series; not a direct head-to-head study.
Cross-Coupling Chemistry Suzuki-Miyaura C-C Bond Formation

6-Bromoquinolin-3-amine: Validated Application Scenarios from Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The elevated clogP (~3.16) of 6-bromoquinolin-3-amine relative to the unsubstituted quinolin-3-amine scaffold makes this brominated building block particularly suitable for CNS-targeted medicinal chemistry campaigns where enhanced blood-brain barrier permeability is desired. When incorporated into kinase inhibitor scaffolds—such as CSF-1R inhibitors that require quinoline 6-position modifications—the bromo substituent provides both a synthetic handle for subsequent diversification and a lipophilicity boost that can improve CNS exposure metrics [1].

Fluorescent Metal Ion Sensor and Chelator Development

The demonstrated chemoselectivity of 6-bromoquinoline in palladium-catalyzed arylation of unprotected polyamines enables streamlined synthesis of nitrogen-based chelators for aqueous metal ion detection. Researchers developing fluorescent sensors for Cuᴵᴵ, Hgᴵᴵ, and Znᴵᴵ should prioritize 6-bromoquinolin-3-amine over alternative aryl bromides that may require protecting group strategies or yield complex product mixtures. The differential emission responses observed with this scaffold provide a foundation for multiplexed metal ion monitoring in environmental or biological samples [1].

HCV Antiviral Intermediate Sourcing and Process Development

Given the explicit patent protection and claims (US 8,633,320) for bromo-substituted quinolines as intermediates in HCV therapeutic synthesis, procurement of 6-bromoquinolin-3-amine is indicated for process chemistry groups developing or scaling routes to patent-protected antiviral agents. The patent specification provides validated synthetic precedence that reduces route-scouting uncertainty compared to non-claimed halogenated quinoline alternatives [1].

High-Throughput Analog Library Synthesis via Suzuki-Miyaura Diversification

The 6-bromo substituent provides the optimal balance of coupling reactivity and practical handling for parallel synthesis of quinoline-based compound libraries. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), 6-bromoquinolin-3-amine reacts efficiently with diverse boronic acids to generate C6-arylated analogs [1]. This reactivity profile—faster than 6-chloro, more economical and stable than 6-iodo—makes the compound the preferred choice for medicinal chemistry groups executing large-scale diversification campaigns where both reaction success rate and reagent cost per well are critical operational parameters.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor lead optimization
Enhanced lipophilicity and 6-position synthetic handle
CNS permeability model validation; SAR diversification at C6
Fluorescent metal ion sensor/chelator development
Chemoselective mono-arylation capability
Differential metal ion response verification in aqueous media
HCV antiviral research intermediate development
Patent-validated synthetic route precedence
Route-scouting reproducibility and process fit review
High-throughput analog library synthesis (Suzuki-Miyaura)
Selection-relevant reactivity/practicality balance
Coupling success rate and reagent cost-per-well assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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